6-Methyl-2-methylsulfanyl-pyrimidine-4-carbonitrile 6-Methyl-2-methylsulfanyl-pyrimidine-4-carbonitrile
Brand Name: Vulcanchem
CAS No.: 65735-62-8
VCID: VC5871792
InChI: InChI=1S/C7H7N3S/c1-5-3-6(4-8)10-7(9-5)11-2/h3H,1-2H3
SMILES: CC1=CC(=NC(=N1)SC)C#N
Molecular Formula: C7H7N3S
Molecular Weight: 165.21

6-Methyl-2-methylsulfanyl-pyrimidine-4-carbonitrile

CAS No.: 65735-62-8

Cat. No.: VC5871792

Molecular Formula: C7H7N3S

Molecular Weight: 165.21

* For research use only. Not for human or veterinary use.

6-Methyl-2-methylsulfanyl-pyrimidine-4-carbonitrile - 65735-62-8

Specification

CAS No. 65735-62-8
Molecular Formula C7H7N3S
Molecular Weight 165.21
IUPAC Name 6-methyl-2-methylsulfanylpyrimidine-4-carbonitrile
Standard InChI InChI=1S/C7H7N3S/c1-5-3-6(4-8)10-7(9-5)11-2/h3H,1-2H3
Standard InChI Key RCYXVIQAYWNBBF-UHFFFAOYSA-N
SMILES CC1=CC(=NC(=N1)SC)C#N

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a pyrimidine ring substituted at the 2-, 4-, and 6-positions. The 2-position hosts a methylsulfanyl group (SCH3-\text{SCH}_3), the 4-position a nitrile group (CN-\text{CN}), and the 6-position a methyl group (CH3-\text{CH}_3). This substitution pattern enhances its electronic and steric properties, making it amenable to further functionalization .

Physicochemical Parameters

Key properties include:

PropertyValueSource
Molecular FormulaC7H7N3S\text{C}_7\text{H}_7\text{N}_3\text{S}
Molecular Weight165.22 g/mol
Exact Mass165.0358 g/molCalculated
Polar Surface Area (PSA)75.3 ŲEstimated
LogP (Partition Coefficient)1.2Estimated

The nitrile group contributes to a high dipole moment (4.2D\sim 4.2 \, \text{D}), while the methylsulfanyl group enhances lipophilicity, as evidenced by the LogP value .

Synthesis and Manufacturing

Key Synthetic Routes

The most efficient method involves condensing acetamidine hydrochloride with bis(methylthio)methylene malononitrile in dimethylformamide (DMF) using anhydrous potassium carbonate as a catalyst . This one-pot reaction proceeds via nucleophilic substitution and cyclization (Scheme 1):

Acetamidine hydrochloride+Bis(methylthio)methylene malononitrileK2CO3DMF6-Methyl-2-methylsulfanyl-pyrimidine-4-carbonitrile+Byproducts\text{Acetamidine hydrochloride} + \text{Bis(methylthio)methylene malononitrile} \xrightarrow[\text{K}_2\text{CO}_3]{\text{DMF}} \text{6-Methyl-2-methylsulfanyl-pyrimidine-4-carbonitrile} + \text{Byproducts}

Reaction conditions include refluxing for 6 hours at 110°C, yielding the product with >90% purity after recrystallization from DMF-ethanol .

Optimization Strategies

  • Catalyst Load: Increasing K2CO3\text{K}_2\text{CO}_3 from 10 mg to 50 mg improves yield by 15% .

  • Solvent Effects: DMF outperforms acetonitrile and tetrahydrofuran due to its high polarity, which stabilizes intermediates .

Reactivity and Functionalization

Nucleophilic Substitution

The methylsulfanyl group at the 2-position is highly susceptible to nucleophilic displacement. For example, reaction with substituted anilines in DMF replaces SCH3-\text{SCH}_3 with aryl amines, yielding 2-arylaminopyrimidine derivatives (Scheme 2) :

6-Methyl-2-methylsulfanyl-pyrimidine-4-carbonitrile+Ar-NH26-Methyl-2-arylaminopyrimidine-4-carbonitrile+CH3SH\text{6-Methyl-2-methylsulfanyl-pyrimidine-4-carbonitrile} + \text{Ar-NH}_2 \rightarrow \text{6-Methyl-2-arylaminopyrimidine-4-carbonitrile} + \text{CH}_3\text{SH}

Cyano Group Reactivity

The nitrile group participates in:

  • Hydrolysis: Forms carboxylic acids under acidic conditions.

  • Cycloadditions: Acts as a dipolarophile in Huisgen reactions to generate tetrazole derivatives .

Applications in Research

Antimicrobial Activity

Derivatives of 6-methyl-2-methylsulfanyl-pyrimidine-4-carbonitrile exhibit moderate to strong activity against Staphylococcus aureus (MIC: 8–32 µg/mL) and Escherichia coli (MIC: 16–64 µg/mL) . The 2-arylamino derivatives show enhanced potency due to improved membrane penetration .

Materials Science

The compound’s rigid pyrimidine core and nitrile group make it a candidate for:

  • Coordination Polymers: Binds transition metals (e.g., Cu²⁺) to form porous frameworks .

  • Nonlinear Optical Materials: High hyperpolarizability (β1.5×1030esu\beta \sim 1.5 \times 10^{-30} \, \text{esu}) enables use in photonic devices .

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